2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

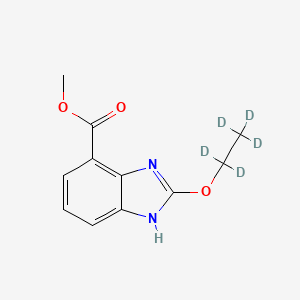

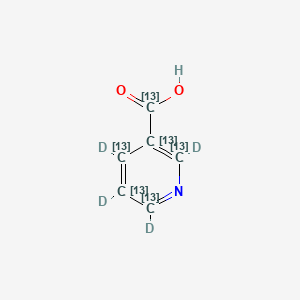

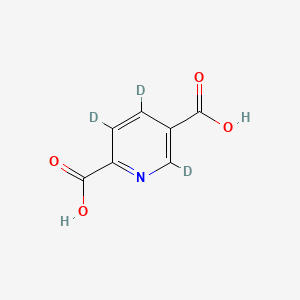

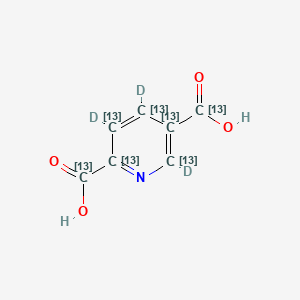

2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is a labeled intermediate used in the preparation of Candesartan, a medication for treating high blood pressure. The compound has a molecular formula of C11H7D5N2O3 and a molecular weight of 225.26 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The synthesis of 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 involves the reaction of 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester with deuterated reagents. The process typically includes several chemical steps to achieve the desired labeled compound .

Análisis De Reacciones Químicas

2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles

Aplicaciones Científicas De Investigación

2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is primarily related to its role as an intermediate in the synthesis of Candesartan. Candesartan works by blocking the angiotensin II receptor, which helps to relax blood vessels and lower blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance .

Comparación Con Compuestos Similares

2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is unique due to its deuterium labeling, which makes it useful for specific research applications. Similar compounds include:

2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester: The non-labeled version of the compound.

Methyl 2-Ethoxybenzimidazole-7-carboxylate: Another intermediate used in the synthesis of Candesartan.

1-(2’-Cyanobiphenyl-4-yl)methyl-2-ethoxy-1H-benzimidazole-7-methyl ester: A related compound with similar applications.

These compounds share similar chemical structures but differ in their specific applications and labeling.

Propiedades

IUPAC Name |

methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11-12-8-6-4-5-7(9(8)13-11)10(14)15-2/h4-6H,3H2,1-2H3,(H,12,13)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPLKVMMSFGZIR-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=C(C=CC=C2N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)